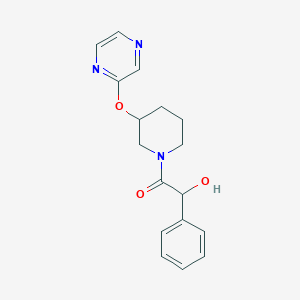

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-hydroxy-2-phenyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-16(13-5-2-1-3-6-13)17(22)20-10-4-7-14(12-20)23-15-11-18-8-9-19-15/h1-3,5-6,8-9,11,14,16,21H,4,7,10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPUKYTUTYCUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Attachment of the Pyrazine Ring: The pyrazine ring is introduced via cyclization reactions, often involving acyl (bromo)acetylenes and propargylamine.

Hydroxyphenyl Group Addition: The hydroxyphenyl group is typically added through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .

化学反应分析

Types of Reactions

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or pyrazine derivatives.

科学研究应用

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the development of advanced materials and polymers.

作用机制

The mechanism of action of 2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: Kinases and microbial enzymes.

Pathways Involved: Inhibition of kinase activity, leading to reduced cell proliferation and antimicrobial effects.

相似化合物的比较

Comparative Physicochemical and Pharmacological Data

Notes:

- Piperidine ring puckering (addressed via Cremer-Pople coordinates in ) may influence conformational stability and target binding .

生物活性

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound notable for its unique structure, which includes a piperidine ring, a pyrazine ring, and a hydroxyphenyl group. This combination imparts distinct biological activities that have garnered attention in medicinal chemistry and pharmacology.

Molecular Formula

- Molecular Formula : C17H19N3O3

- IUPAC Name : 2-hydroxy-2-phenyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone

Structural Features

The compound's structural diversity allows it to engage in various chemical interactions, making it a valuable candidate for drug development.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions involving 1,2-diamine derivatives.

- Attachment of the Pyrazine Ring : Often through acylation reactions.

- Addition of the Hydroxyphenyl Group : Via electrophilic aromatic substitution.

Pharmacological Potential

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro.

- Antitumor Effects : Preliminary data suggest that it may inhibit tumor cell proliferation, particularly in human colon carcinoma cells.

The biological activity is believed to stem from its ability to modulate specific molecular targets within cells, including:

- Kinase Inhibition : Inhibitory effects on certain kinases have been observed, which are crucial in cancer cell signaling pathways.

Case Studies and Research Findings

Several studies have explored the compound's effects:

Similar Compounds

The biological activity of this compound can be compared to other compounds with similar structural motifs:

| Compound | Structure | Notable Activity |

|---|---|---|

| Pyrrolopyrazine Derivatives | Contains pyrazine ring | Anticancer properties |

| Indole Derivatives | Exhibits diverse biological activities | Antiviral and anticancer |

Uniqueness

Unlike many similar compounds, this compound's unique combination of functional groups enhances its potential for targeted therapeutic applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. A multi-step approach includes:

- Step 1 : Functionalization of the pyrazine ring via hydroxylation under mild acidic conditions (pH 5–6) to introduce the pyrazin-2-yloxy group.

- Step 2 : Piperidine ring activation using carbonyl diimidazole (CDI) or thionyl chloride to generate a reactive intermediate.

- Step 3 : Coupling with 2-hydroxy-2-phenylethanone via a nucleophilic acyl substitution, requiring anhydrous conditions and temperatures of 50–60°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimize stoichiometry to minimize byproducts like unreacted piperidine derivatives .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the presence of the pyrazine ring (δ 8.3–8.5 ppm), piperidine protons (δ 3.5–4.0 ppm), and the hydroxyl proton (δ 5.2 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ at m/z 355.15).

- X-ray Crystallography : Single-crystal diffraction using SHELXL (SHELX-2018) for absolute configuration determination. Pre-refinement with WinGX ensures data integrity .

- Purity Check : HPLC (C18 column, acetonitrile/water 70:30, retention time ~6.2 min) with >95% purity threshold.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies in electron density maps or thermal parameters often arise from disorder or twinning. Mitigation strategies include:

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to improve signal-to-noise ratios.

- Software Tools : SHELXL’s TWIN and BASF commands for twinned crystals. For disorder, apply PART and SUMP restraints.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and OLEX2 for real-space refinement .

- Example : A recent study resolved piperidine ring disorder by splitting the model into two conformers (occupancy ratio 60:40) .

Q. What experimental designs are effective for studying the compound’s enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., FLT3) or proteases (e.g., SARS-CoV-2 Mpro) based on structural analogs (e.g., CHMFL-FLT3-122, a piperidine-based kinase inhibitor) .

- Assay Setup :

- Fluorescence-Based Assays : Measure IC₅₀ using a substrate like Z-LYTE™ (Invitrogen) for proteases.

- Surface Plasmon Resonance (SPR) : Determine binding kinetics (kₐ, kd) with immobilized enzyme.

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate via dose-response curves (n ≥ 3 replicates) .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents (e.g., pyrazine → pyridine, piperidine → pyrrolidine) using parallel synthesis.

- Key Parameters :

- Hydrophobicity : LogP measurements (shake-flask method) to correlate with membrane permeability.

- Steric Effects : Molecular docking (AutoDock Vina) to predict binding pocket compatibility.

- Biological Testing : Screen analogs against in vitro models (e.g., leukemia cell lines for FLT3-ITD mutants) and compare EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。